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Compound of Interest

Compound Name: Tamuzimod

Cat. No.: B12401349 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ventyx Biosciences' Tamuzimod (VTX-002)

with other leading oral therapies for moderately to severely active ulcerative colitis (UC). The

following sections present a comprehensive analysis of their clinical trial data, experimental

protocols, and mechanisms of action to support independent verification and inform research

and development decisions.

Quantitative Data Comparison
The following tables summarize the key efficacy and safety data from clinical trials of

Tamuzimod and its principal competitors: Ozanimod (a fellow S1P receptor modulator) and

Upadacitinib (a JAK inhibitor). Etrasimod, another S1P receptor modulator, is also included for

a broader comparison within the class.
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Drug (Trial) Dosage
Clinical
Remission
Rate

Placebo
Rate

Placebo-
Adjusted
Remission
Rate

Timepoint

Tamuzimod

(Phase 2)[1]
60 mg 28% 11% 17% Week 13

30 mg 24% 11% 13% Week 13

Ozanimod

(True North)

[2][3][4]

0.92 mg

(equiv. 1mg

Zeposia)

18.4% 6.0% 12.4% Week 10

Etrasimod

(ELEVATE

UC 12 & 52)

[5]

2 mg 26.0% 15.0% 11.0% Week 12

Upadacitinib

(U-

ACCOMPLIS

H)

45 mg 33% 4% 29% Week 8
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Drug (Trial) Dosage
Clinical
Remission
Rate

Placebo
Rate

Placebo-
Adjusted
Remission
Rate

Timepoint

Tamuzimod

(Phase 2

LTE)

60 mg

High rates

observed

(specific %

not yet

published)

N/A N/A Week 52

Ozanimod

(True North)
0.92 mg 37.0% 18.5% 18.5% Week 52

Etrasimod

(ELEVATE

UC 52)

2 mg 32.0% 7.0% 25.0% Week 52

Upadacitinib

(U-ACHIEVE

Maintenance)

15 mg 42% 12% 30% Week 52

30 mg 52% 12% 40% Week 52
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Drug (Trial) Endpoint
Treatment
Rate

Placebo Rate Timepoint

Tamuzimod

(Phase 2)

Complete

Endoscopic

Remission

(60mg)

29% 7% Week 13

Ozanimod (True

North)

Clinical

Response
47.8% 25.9% Week 10

Etrasimod

(ELEVATE UC

12 & 52)

Endoscopic

Improvement

Statistically

Significant vs.

Placebo

- Week 12

Upadacitinib (U-

ACCOMPLISH)

Endoscopic

Improvement
44% 8% Week 8

Histologic-

Endoscopic

Mucosal

Improvement

37% 6% Week 8
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Drug Common Adverse Events
Serious Adverse Events of
Note

Tamuzimod
Mild to moderate adverse

events.

No instances of atrioventricular

block, bradycardia, or macular

edema reported.

Ozanimod
Anemia and headache were

among the most common.
-

Etrasimod
Safety profile consistent with

previous Phase 2 studies.
-

Upadacitinib

Acne, blood creatine

phosphokinase increase,

anemia.

Serious adverse events

occurred in 3.2% of the

treatment group vs. 4.5% in

placebo.

Experimental Protocols
A summary of the methodologies for the key clinical trials cited is provided below.

Tamuzimod (VTX-002) Phase 2 Induction Trial
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group

study.

Patient Population: 213 adult patients with moderately to severely active ulcerative colitis.

Inclusion Criteria: Modified Mayo Score (MMS) of 4-9, with an endoscopic subscore of ≥2

and a rectal bleeding subscore of ≥1. Patients must have had an inadequate response, loss

of response, or intolerance to at least one conventional, biologic, or JAK inhibitor therapy.

Intervention: Patients were randomized to receive one of two oral doses of Tamuzimod
(30mg or 60mg) or a placebo once daily for 13 weeks.

Primary Endpoint: The proportion of patients achieving clinical remission at week 13, as

defined by the modified Mayo Clinic Score.
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Secondary Endpoints: Included endoscopic, histologic, and symptomatic outcome measures.

Ozanimod (Zeposia) - True North Phase 3 Trial
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial with a 10-

week induction phase and a 52-week maintenance phase.

Patient Population: Over 900 adult patients with moderate to severe ulcerative colitis who

had an inadequate response to previous therapy.

Intervention: In the induction phase, patients received either Ozanimod 1mg or a placebo.

Responders were then re-randomized to continue with Ozanimod or switch to a placebo for

the maintenance phase.

Primary Endpoints: Clinical remission at week 10 (induction) and week 52 (maintenance).

Key Secondary Endpoints: Clinical response, endoscopic improvement, and mucosal

healing.

Etrasimod (Velsipity) - ELEVATE UC 52 & ELEVATE UC
12 Phase 3 Trials

Study Design: Two independent, randomized, double-blind, placebo-controlled trials.

ELEVATE UC 52 was a "treat-through" trial with a 12-week induction and a 40-week

maintenance period. ELEVATE UC 12 was a 12-week induction study.

Patient Population: Adults with moderately to severely active UC who had failed or were

intolerant to at least one conventional, biologic, or JAK therapy. ELEVATE 12 enrolled 354

patients.

Intervention: Patients received either Etrasimod 2mg once daily or a placebo.

Primary Endpoints: Clinical remission at week 12 (both studies) and week 52 (ELEVATE UC

52).

Key Secondary Endpoints: Endoscopic improvement and mucosal healing.
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Upadacitinib (Rinvoq) - U-ACCOMPLISH & U-ACHIEVE
Phase 3 Trials

Study Design: Two replicate 8-week induction studies (U-ACHIEVE and U-ACCOMPLISH)

and a 52-week maintenance study (U-ACHIEVE Maintenance). These were multicenter,

randomized, double-blind, and placebo-controlled.

Patient Population: 988 adult patients with moderately to severely active UC who had failed

prior treatments.

Intervention: In the induction studies, patients received Upadacitinib 45mg once daily or a

placebo. Clinical responders from the induction phase were re-randomized to receive

Upadacitinib 15mg, 30mg, or a placebo in the maintenance study.

Primary Endpoint: Clinical remission per the Adapted Mayo Score at week 8 (induction) and

week 52 (maintenance).

Key Secondary Endpoints: Endoscopic improvement, histologic-endoscopic mucosal

improvement (HEMI), and corticosteroid-free clinical remission.

Mechanism of Action and Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by S1P receptor modulators

and JAK inhibitors.

S1P Receptor Signaling Pathway
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Caption: S1P Receptor Modulation in Ulcerative Colitis.

Description: Sphingosine-1-phosphate (S1P) receptor modulators like Tamuzimod, Ozanimod,

and Etrasimod work by targeting the S1P1 receptor on lymphocytes. In ulcerative colitis, a high

S1P gradient in the blood attracts lymphocytes out of the lymph nodes and into the gut, where

they contribute to inflammation. These drugs bind to S1PR1, causing the receptor to be

internalized and preventing lymphocytes from leaving the lymph nodes, thereby reducing the

inflammatory response in the colon.

JAK-STAT Signaling Pathway
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Caption: JAK-STAT Inhibition in Ulcerative Colitis.
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Description: The Janus kinase (JAK)-signal transducer and activator of transcription (STAT)

pathway is a key signaling cascade in the inflammatory process of ulcerative colitis. Pro-

inflammatory cytokines bind to their receptors on immune cells, which activates JAKs. Activated

JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and

promote the transcription of genes involved in inflammation. Upadacitinib is a JAK inhibitor that

blocks the activity of JAKs, thereby interrupting this signaling cascade and reducing the

production of inflammatory cytokines.

Summary and Conclusion
This comparative guide provides a snapshot of the current landscape of oral therapies for

moderate to severe ulcerative colitis, with a focus on Ventyx Biosciences' Tamuzimod.

Efficacy: In its Phase 2 trial, Tamuzimod demonstrated competitive rates of clinical

remission, particularly with the 60mg dose. When compared to the Phase 3 data of its

competitors, Tamuzimod's placebo-adjusted remission rate appears to be in a similar range

to the S1P receptor modulators Ozanimod and Etrasimod, while the JAK inhibitor

Upadacitinib has shown higher rates of clinical remission in its induction studies. It is

important to note that cross-trial comparisons should be made with caution due to

differences in study design and patient populations.

Safety: A key differentiator for Tamuzimod appears to be its favorable safety profile, with no

reported instances of atrioventricular block, bradycardia, or macular edema in the Phase 2

trial, which are potential concerns with other S1P receptor modulators.

Mechanism of Action: As a selective S1P1 receptor modulator, Tamuzimod's mechanism is

well-understood and targets a clinically validated pathway in the treatment of ulcerative

colitis.

For the drug development professional, the data suggests that Tamuzimod has the potential to

be a valuable addition to the therapeutic landscape for ulcerative colitis, particularly if its

favorable safety profile is maintained in Phase 3 trials. The ongoing long-term extension study

will provide crucial data on the durability of its efficacy and long-term safety. Further research,

including head-to-head trials, will be necessary to definitively establish its position relative to

other available oral therapies. The detailed experimental protocols provided in this guide can
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serve as a foundation for designing future studies and for the independent verification of these

findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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